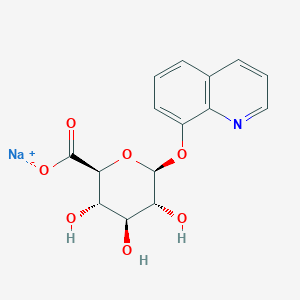
8-Hydroxyquinoline-beta-D-glucuronic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-beta-D-glucuronic acid, sodium salt is a useful research compound. Its molecular formula is C15H14NNaO7 and its molecular weight is 343.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate is involved in the synthesis of complex chemical structures. For example, it is used in the regio- and chemoselective multicomponent protocols for synthesizing hexahydro-1H-pyrazoloquinolinones and other tricyclic condensation products. These compounds have varied applications in chemical synthesis and research due to their unique structural properties (Chebanov et al., 2008).
Application in Drug Synthesis
This compound plays a significant role in the synthesis of various drug candidates. For instance, its derivatives have been explored for potential anti-inflammatory activity. The structural modifications of this compound allow for the synthesis of novel therapeutic agents with varied biological activities (Mekheimer, 1994).
Biochemical Research
In biochemical research, derivatives of this compound have been utilized in the design of fluorescent probes for protein detection. Such probes are significant in various scientific and medical fields for detecting and analyzing proteins in solution, offering higher sensitivity and simplified protocols compared to traditional methods (Suzuki & Yokoyama, 2012).
Coordination Chemistry
In coordination chemistry, this compound's derivatives are explored for their ability to form complex structures with metals. These structures are studied for their unique properties and potential applications in materials science and catalysis (Kalita et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the enzyme β-D-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, which are compounds produced in the liver to make a variety of substances more water-soluble, thereby aiding in their excretion from the body.
Mode of Action
The compound acts as a substrate for β-D-glucuronidase . When this enzyme acts on the compound, it yields a brown precipitate upon cleavage . This reaction is used for the detection of E. coli, as this bacterium produces β-D-glucuronidase .
Result of Action
The cleavage of this compound by β-D-glucuronidase results in the formation of a brown precipitate . This reaction is used as a diagnostic tool for the detection of E. coli, as the presence of the brown precipitate indicates the presence of the bacterium .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of β-D-glucuronidase can be affected by the pH of the environment, with optimal activity usually observed at a slightly acidic to neutral pH. Additionally, the stability of the compound may be affected by temperature, as it is recommended to be stored at −20°C .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-2-carboxylate involves the protection of the hydroxyl groups on the tetrahydro-2H-pyran-2-carboxylic acid, followed by the coupling of the protected acid with quinoline-8-ol. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "Tetrahydro-2H-pyran-2-carboxylic acid", "Quinoline-8-ol", "Sodium hydroxide", "Methanol", "Diethyl ether", "Acetic anhydride", "Pyridine", "Triethylamine", "Dimethylformamide", "Dicyclohexylcarbodiimide", "Hydrochloric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups on the tetrahydro-2H-pyran-2-carboxylic acid using acetic anhydride and pyridine to yield the protected acid.", "Step 2: Coupling of the protected acid with quinoline-8-ol using dicyclohexylcarbodiimide and triethylamine as coupling agents in dimethylformamide to yield the protected product.", "Step 3: Deprotection of the hydroxyl groups using hydrochloric acid in methanol to yield the final product.", "Step 4: Neutralization of the reaction mixture using sodium bicarbonate and extraction of the product using diethyl ether.", "Step 5: Purification of the product using recrystallization from methanol and drying under vacuum." ] } | |
CAS-Nummer |
207728-71-0 |
Molekularformel |
C15H14NNaO7 |
Molekulargewicht |
343.26 g/mol |
IUPAC-Name |
sodium;3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H15NO7.Na/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8;/h1-6,10-13,15,17-19H,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
QYRMLNFJXNJXLO-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=CC=C2.[Na+] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)
![benzyl-N-[(4-methoxyphenyl)sulfonyl]cysteine](/img/structure/B2864399.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)
![N,N-dimethyl-2-{thieno[2,3-d]pyrimidin-4-yloxy}cyclopentan-1-amine](/img/structure/B2864409.png)
![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)
![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2864411.png)
